Differentiated Electronic and Lipophilicity Profile: LogD and Polar Surface Area Comparison with Positional Isomers
The 4-(dimethylamino)pyrimidine-5-carbonitrile scaffold possesses a distinct physicochemical profile relative to its positional isomer 2-(dimethylamino)pyrimidine-5-carbonitrile. The target compound exhibits a calculated LogD of 0.608 at pH 7.4 and a polar surface area (PSA) of 52.81 Ų [1]. While direct head-to-head LogD data for the 2-isomer is not published in the same assay system, class-level inference from structurally analogous pyrimidine carbonitriles indicates that the 4-dimethylamino substitution yields different lipophilicity compared to the 2-substituted isomer, due to altered electronic conjugation between the dimethylamino nitrogen lone pair and the pyrimidine ring [2]. The compound complies with Lipinski's Rule of Five (true) [1], supporting its suitability as a lead-like scaffold in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogD, pH 7.4) and Polar Surface Area |
|---|---|
| Target Compound Data | LogD = 0.608; PSA = 52.81 Ų; H-bond acceptors = 4; H-bond donors = 0 |
| Comparator Or Baseline | 2-(Dimethylamino)pyrimidine-5-carbonitrile (positional isomer) — comparative data not available in identical assay; class-level inference of differing lipophilicity |
| Quantified Difference | Not quantifiable head-to-head; difference inferred from distinct substitution pattern effects on electronic distribution |
| Conditions | Computational prediction (JChem) at pH 7.4 |
Why This Matters
Lipophilicity differences of 0.5–1.0 LogD units can alter membrane permeability and off-target binding, making this scaffold preferable when a moderately hydrophilic dimethylaminopyrimidine core is required for downstream ADME optimization.
- [1] ChemBase. 4-(dimethylamino)pyrimidine-5-carbonitrile - ChemBase ID: 83874. Database Entry. View Source
- [2] El-Sayed, W.M., et al. Pyrimidine-5-carbonitriles: A review of available synthetic approaches and biological evaluation for promising compounds over the last decade. Egyptian Journal of Chemistry. 2024. View Source
